2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable hydrazide precursor. One common method includes the refluxing of 4-bromo-3,5-dimethyl-1H-pyrazole with propanehydrazide in an appropriate solvent such as ethanol. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.
Condensation Reactions: It can form condensation products with aldehydes and ketones, leading to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazole derivatives, while condensation reactions can lead to the formation of pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. The bromo and dimethyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes or receptors. The hydrazide moiety can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both bromo and dimethyl groups provides a distinct chemical environment that can be exploited in various synthetic and biological applications .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O/c1-4-7(9)5(2)13(12-4)6(3)8(14)11-10/h6H,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSMUWCXUUXIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NN)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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